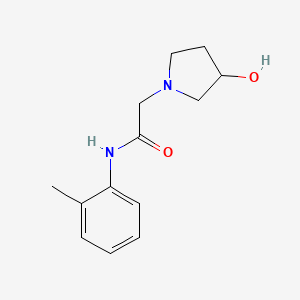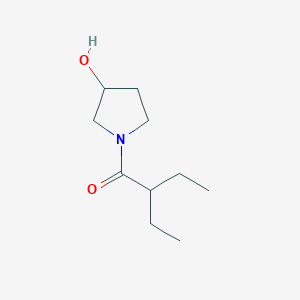![molecular formula C12H16FNO2 B1468599 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol CAS No. 1341751-62-9](/img/structure/B1468599.png)
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol
Vue d'ensemble
Description
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol typically involves the reaction of 4-fluorophenol with an appropriate ethylating agent to form 4-fluorophenoxyethyl bromide. This intermediate is then reacted with pyrrolidin-3-ol under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenoxyethyl group can enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]pyrrolidin-3-ol
- 1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-3-ol
- 1-[2-(4-Methylphenoxy)ethyl]pyrrolidin-3-ol
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogenated or alkylated analogs.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-10-1-3-12(4-2-10)16-8-7-14-6-5-11(15)9-14/h1-4,11,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJQASFJEMALQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


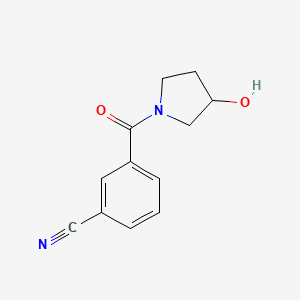
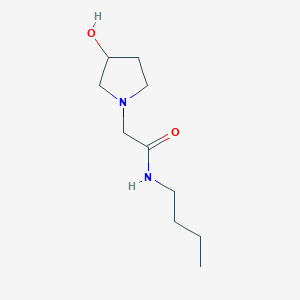
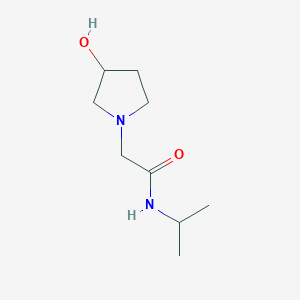
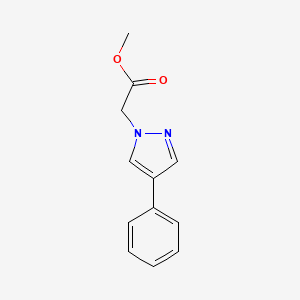
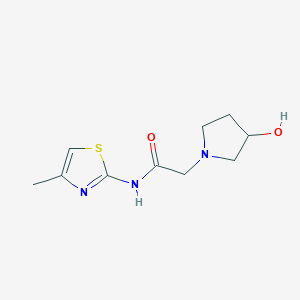
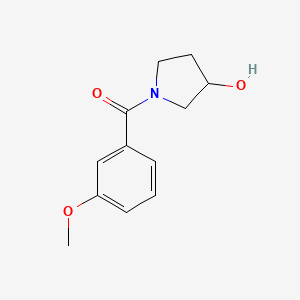
![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
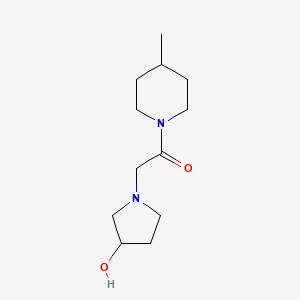
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)
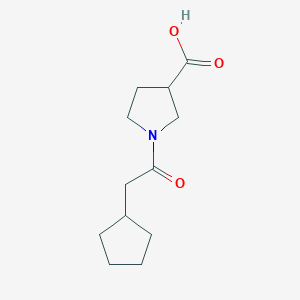
![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)
